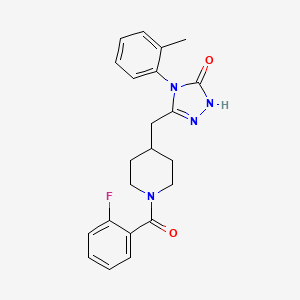
3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, and a piperidine moiety that may enhance its biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is C19H22FN5O , with a molecular weight of approximately 353.41 g/mol . The structure consists of a triazole core linked to a piperidine ring and a fluorobenzoyl group, which may influence its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN5O |
| Molecular Weight | 353.41 g/mol |
| Triazole Core | Present |
| Piperidine Moiety | Present |
Antimicrobial Properties
Research indicates that triazole derivatives often exhibit significant antimicrobial activity. The presence of the piperidine and triazole groups in this compound suggests potential efficacy against various pathogens. For example, compounds with similar structures have shown activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. A related study demonstrated that triazole compounds could inhibit growth in cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating effective cytotoxicity . The specific mechanism of action often involves interference with cellular proliferation pathways or induction of apoptosis.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For instance, piperidine-containing compounds have been reported to inhibit enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism . This inhibition can be beneficial in managing conditions like diabetes by slowing glucose absorption.
Study 1: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial activity of various triazole derivatives, compounds structurally similar to this compound were tested against common bacterial strains. Results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and S. aureus.
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of triazole derivatives on human cancer cell lines. The study revealed that several compounds exhibited significant cytotoxic effects, with IC50 values below 20 µM for certain derivatives against breast cancer cells . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Propriétés
IUPAC Name |
3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-6-2-5-9-19(15)27-20(24-25-22(27)29)14-16-10-12-26(13-11-16)21(28)17-7-3-4-8-18(17)23/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBXYUWBQRIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













